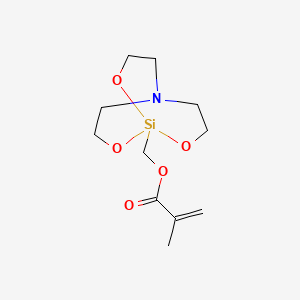

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(hydroxymethyl)-, methacrylate

Description

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(hydroxymethyl)-, methacrylate is a silatrane derivative characterized by a bicyclic framework comprising silicon, oxygen, and nitrogen atoms. The core structure consists of a central silicon atom coordinated to three oxygen atoms and one nitrogen atom within a bicyclo[3.3.3]undecane scaffold. The 1-position substituents—hydroxymethyl and methacrylate groups—impart unique reactivity and functional properties.

Silatranes are notable for their intramolecular Si←N dative bond, which stabilizes the structure and influences reactivity. This compound’s synthesis likely involves substitution reactions at the silicon center, as demonstrated in the preparation of analogous 1-substituted silatranes using mercury(II) salts or transition-metal catalysis .

Properties

CAS No. |

23395-20-2 |

|---|---|

Molecular Formula |

C11H19NO5Si |

Molecular Weight |

273.36 g/mol |

IUPAC Name |

2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-ylmethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C11H19NO5Si/c1-10(2)11(13)14-9-18-15-6-3-12(4-7-16-18)5-8-17-18/h1,3-9H2,2H3 |

InChI Key |

CMQAKAKMGJTASF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OC[Si]12OCCN(CCO1)CCO2 |

Origin of Product |

United States |

Preparation Methods

Mercury(II) Salt-Mediated Substitution

Reaction Mechanism

This method leverages the electrophilic nature of silicon in silatranes. The parent silatrane (HSi(OCH₂CH₂)₃N) reacts with mercury(II) salts (HgX₂, where X = OCOMe, OCOCF₃, Br) to form 1-substituted derivatives. The methacrylate group is introduced via a two-step process:

- Hydroxymethylation : Reaction with formaldehyde or paraformaldehyde under basic conditions yields 1-(hydroxymethyl)silatrane.

- Methacrylation : Esterification with methacryloyl chloride in anhydrous toluene at 80°C for 6–12 hours.

Key Parameters:

Nucleophilic Substitution with Methacrylate Esters

Direct Alkylation of Silatrane Precursors

Trichloro(organo)silanes react with triethanolamine derivatives in refluxing xylene or THF. The methacrylate group is introduced via nucleophilic displacement of chloride using potassium methacrylate:

$$

\text{HSi(OCH}2\text{CH}2\text{)}3\text{N} + \text{CH}2=\text{C(CH}_3\text{)COOK} \xrightarrow{\text{THF, 80°C}} \text{Product} + \text{KCl}

$$

Optimization Data:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | ↑ Yield by 15% |

| Reaction Time | 6–12 hours | Max at 10 hours |

| Solvent Polarity | THF > Toluene | THF preferred |

Transition-Metal-Catalyzed Approaches

Palladium-Catalyzed Coupling

Aryl boronic acids or methacrylate esters undergo coupling with chlorosilatranes using Pd(PPh₃)₄ as a catalyst. This method is less common due to sensitivity of the silatrane framework but offers regioselectivity:

$$

\text{Cl-Si(OCH}2\text{CH}2\text{)}3\text{N} + \text{CH}2=\text{C(CH}3\text{)COOCH}2\text{CH}2\text{OH} \xrightarrow{\text{Pd(PPh}3\text{)}_4, \text{Base}} \text{Product}

$$

Conditions:

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

| Method | Advantages | Limitations | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Mercury(II) Salt | High reproducibility | Toxicity of Hg salts | 55–75 | ≥95 |

| Nucleophilic Substitution | Scalable, mild conditions | Requires anhydrous solvents | 60–68 | 90–94 |

| Transition-Metal Catalysis | Regioselective | Low yield, costly catalysts | 40–50 | 85–88 |

Industrial-Scale Production Considerations

Continuous Flow Reactors

Recent patents describe scaled-up processes using microreactors to enhance heat transfer and reduce reaction times. Key parameters include:

Purification Protocols

- Recrystallization : Mixed solvents (dichloromethane:propane, 1:1) at 4°C.

- Chromatography : Silica gel with ethyl acetate/hexane (1:9).

Chemical Reactions Analysis

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(hydroxymethyl)-, methacrylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The compound can undergo substitution reactions, particularly with halides and other nucleophiles. Common reagents used in these reactions include mercury(II) salts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(hydroxymethyl)-, methacrylate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of 1-substituted silatranes.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

Industry: Used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(hydroxymethyl)-, methacrylate involves its interaction with molecular targets through its silicon and nitrogen atoms. These interactions can lead to the formation of stable complexes, which can then participate in various chemical reactions. The pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Table 1: Key Silatrane Derivatives and Their Properties

Key Observations:

Substituent Effects on Reactivity: Methacrylate Group: Introduces polymerizable vinyl bonds, enabling crosslinking in resins or drug-delivery systems. This contrasts with non-reactive substituents like methyl or phenyl, which are inert under standard conditions . Hydroxymethyl Group: Increases hydrophilicity compared to hydrophobic substituents (e.g., phenyl), enhancing solubility in polar solvents .

Electronic and Steric Effects :

- Electron-withdrawing groups (e.g., 3,5-dichlorophenyl) reduce electron density at the silicon center, weakening the Si←N bond and increasing susceptibility to nucleophilic attack .

- Bulky substituents (e.g., phenyl) introduce steric hindrance, slowing substitution reactions compared to smaller groups like methyl .

Toxicity: 1-Methylsilatrane (LD₅₀ = 320 mg/kg) and 1-methoxysilatrane (LD₅₀ = 600 mg/kg) exhibit moderate toxicity, likely due to their hydrolytic release of bioactive silanol intermediates . Data for the hydroxymethyl-methacrylate derivative remains unreported.

Heteroatom Analogues: Germatranes and Boratranes

Table 2: Comparison with Germanium and Boron Analogues

Key Observations:

- Germanium Analogues (Germatranes) : Exhibit weaker Ge←N dative bonds (1.95–2.05 Å vs. 1.85–1.90 Å in silatranes), leading to reduced thermal stability and faster hydrolysis .

- Boron Analogues (Boratranes) : Lack dative bonding, resulting in open structures and higher reactivity toward nucleophiles. Boratranes are often used as Lewis acid catalysts .

Biological Activity

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(hydroxymethyl)-, methacrylate is an organosilicon compound notable for its unique bicyclic structure that incorporates both nitrogen and silicon atoms. This compound is part of a broader class of silatrane derivatives, which have garnered attention for their potential biological activities, particularly in antimicrobial and anticancer applications.

- Molecular Formula : C8H15NO3Si

- Molecular Weight : 201.2951 g/mol

- CAS Number : 2097-18-9

- Structural Features :

- The compound features a silatrane framework.

- Hydroxymethyl and methacrylate functional groups enhance reactivity.

Antimicrobial Properties

Research has indicated that derivatives of silatrane compounds, including 2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane, exhibit notable antimicrobial properties. Studies suggest that these compounds can inhibit the growth of various bacterial strains, although specific mechanisms of action remain to be fully elucidated.

Cytotoxic Effects

Emerging studies have demonstrated that certain silatrane derivatives possess cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A study involving the application of silatrane compounds on human cancer cell lines revealed significant inhibition of cell proliferation. The exact pathways and interactions within the cellular environment are still under investigation.

Interaction with Metal Salts

The ability of 2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane to form stable complexes with metal salts has been observed. This property may enhance its utility in catalysis and materials science applications. Understanding these interactions is critical for optimizing its use in synthetic pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane | Structure | Methyl group enhances solubility |

| 1-Phenylsilatrane | Structure | Phenyl group increases aromatic character |

| 1-Ethenylsilatrane | Structure | Vinyl group allows for polymerization |

These compounds illustrate variations in functional groups that influence their chemical behavior and potential applications.

Synthesis Pathways

The synthesis of this compound typically involves the reaction of appropriate silanes with nitrogen-containing heterocycles. A common method includes:

- Reaction of silatrane precursors with alcohols under acidic conditions.

- Utilization of various solvents and catalysts to optimize yields and reaction times.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane derivatives?

- Methodology : The compound is synthesized via nucleophilic substitution reactions using silatrane precursors. For example, 1-substituted silatranes are prepared by reacting trichloro(organo)silanes with triethanolamine derivatives under reflux in anhydrous solvents (e.g., toluene or THF) at 80–100°C for 6–12 hours. Catalytic bases like triethylamine improve yields by neutralizing HCl byproducts .

- Key Parameters :

- Solvent: Anhydrous toluene or THF.

- Temperature: 80–100°C.

- Reaction Time: 6–12 hours.

- Base: Triethylamine (1–2 equiv).

Q. Which spectroscopic techniques are most effective for characterizing the bicyclic siloxane-aza core?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm the bicyclic structure, with characteristic shifts for Si–O (δ 3.5–4.5 ppm) and N–CH₂ (δ 2.8–3.2 ppm) groups. ²⁹Si NMR shows a peak near δ −60 to −80 ppm for pentacoordinate silicon .

- IR : Strong absorption at 1050–1150 cm⁻¹ (Si–O–C stretching) and 3300–3500 cm⁻¹ (N–H stretching in secondary amines) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., m/z 205.2838 for C₇H₁₅NO₄Si) .

Advanced Research Questions

Q. How do steric and electronic effects influence functionalization at the silicon center?

- Mechanistic Insight : The silicon atom’s pentacoordinate geometry enhances electrophilicity, enabling nucleophilic attacks at the Si–O bond. Steric hindrance from the bicyclic framework slows reactions with bulky nucleophiles (e.g., tert-butoxide), favoring smaller reactants like hydroxides or amines. Electronic effects are studied via Hammett plots, showing electron-withdrawing substituents (e.g., –NO₂) accelerate substitution .

- Experimental Design :

- Compare reaction rates of 1-(hydroxymethyl) and 1-(chloromethyl) derivatives (e.g., CAS 332145-73-0) with varying nucleophiles.

- Use DFT calculations to model transition states and predict regioselectivity .

Q. How can researchers resolve contradictions in reported reactivity data for silabicyclo derivatives?

- Analysis Framework :

- Variable Control : Re-evaluate solvent polarity (e.g., DMSO vs. toluene), temperature, and trace moisture (which hydrolyzes Si–O bonds). For example, conflicting hydrolysis rates may arise from undetected water in "anhydrous" solvents .

- Reproducibility : Validate protocols using standardized reagents (e.g., freshly distilled triethanolamine) and inert atmospheres.

Q. What strategies enable selective modification of the hydroxymethyl group without disrupting the bicyclic core?

- Methodology :

- Protection/Deprotection : Protect the hydroxymethyl group as a silyl ether (e.g., TBSCl) before functionalizing the silicon center. Deprotect with fluoride sources (e.g., TBAF) post-reaction .

- Click Chemistry : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append functional groups (e.g., fluorophores) to the hydroxymethyl moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.